![molecular formula C6H5NS2 B072171 2-甲基噻吩[2,3-d]噻唑 CAS No. 61612-02-0](/img/structure/B72171.png)

2-甲基噻吩[2,3-d]噻唑

描述

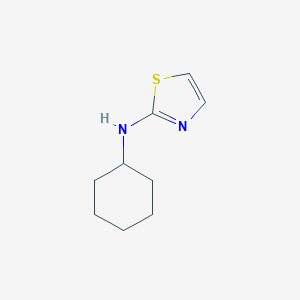

2-Methylthieno[2,3-d]thiazole is a heterocyclic compound with the molecular formula C6H5NS2 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .

Synthesis Analysis

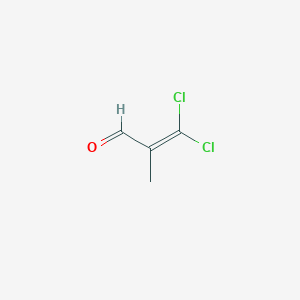

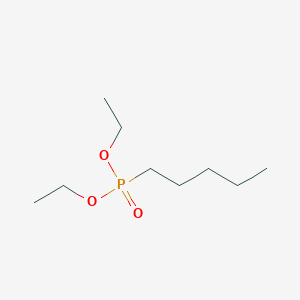

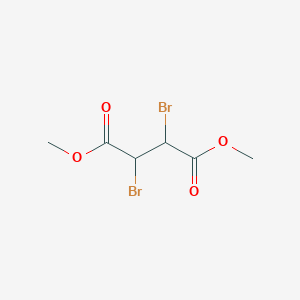

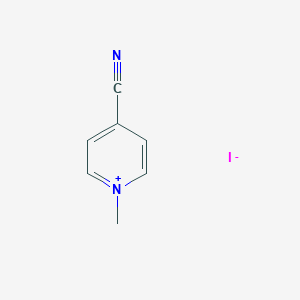

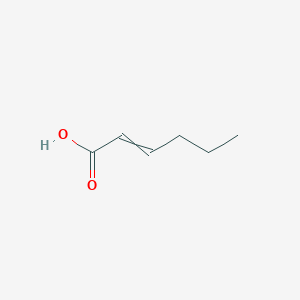

The synthesis of 2-Methylthieno[2,3-d]thiazole involves heating 2-acetamido-3-hydroxythieno[3,2-b]thiophene with phosphorus pentasulfide . This process results in the formation of a new heterocyclic base .Molecular Structure Analysis

The molecular structure of 2-Methylthieno[2,3-d]thiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This structure is similar to that of thiazole, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .科学研究应用

Antioxidant Activity

Thiazole derivatives, including 2-Methylthieno[2,3-d]thiazole, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole ring have been found to act as analgesic drug molecules . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals.

Anti-inflammatory Activity

Thiazole derivatives have been reported to exhibit anti-inflammatory activity . Anti-inflammatory drugs reduce inflammation and swelling.

Antimicrobial Activity

Thiazole compounds have shown antimicrobial properties, making them useful in the fight against harmful microorganisms .

Antifungal Activity

Thiazole derivatives have been found to exhibit antifungal properties, which could be useful in treating fungal infections .

Antiviral Activity

Compounds related to the thiazole ring have been found to act as antiviral drug molecules . Antiviral drugs are a type of medication used specifically for treating viral infections.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity . This makes them potential candidates for the development of new cancer treatments .

Synthesis of New Compounds

2-Methylthieno[2,3-d]thiazole can be used as a base for synthesizing new heterocyclic compounds . These new compounds could potentially have a wide range of applications in various fields of scientific research .

安全和危害

2-Methylthieno[2,3-d]thiazole should be handled in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . In case of exposure, rinse with pure water for at least 15 minutes and consult a doctor .

属性

IUPAC Name |

2-methylthieno[2,3-d][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS2/c1-4-7-6-5(9-4)2-3-8-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRYMIMXAYOASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432165 | |

| Record name | 2-Methylthieno[2,3-d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylthieno[2,3-d]thiazole | |

CAS RN |

61612-02-0 | |

| Record name | 2-Methylthieno[2,3-d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

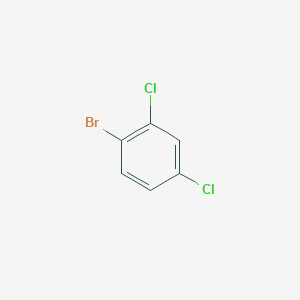

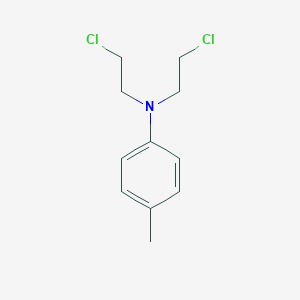

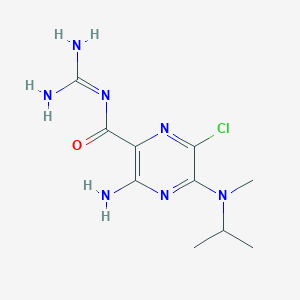

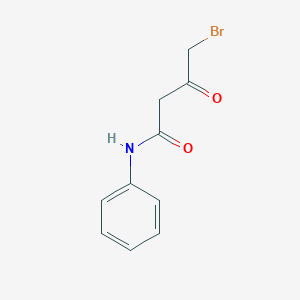

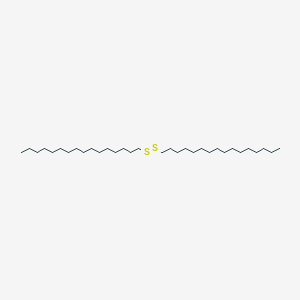

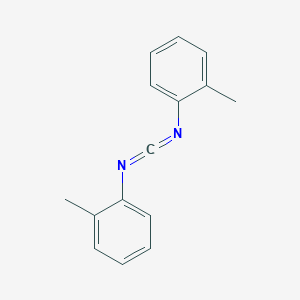

Feasible Synthetic Routes

Q & A

Q1: What is the significance of exploring different synthesis routes for 2-Methylthieno[2,3-d]thiazole?

A1: The synthesis of heterocyclic compounds like 2-Methylthieno[2,3-d]thiazole often involves multiple steps and can be influenced by the starting materials and reaction conditions. [, ] Exploring different synthesis routes allows researchers to identify the most efficient and cost-effective methods for producing this compound. This is particularly important for potential scale-up and commercial applications. [, ]

Q2: The research mentions that typical methods used for benzisothiazoles were not always applicable to the thiophene series. Why might this be the case, and what does this suggest for future research?

A2: The reactivity of a molecule is influenced by the electronic properties and steric hindrance imposed by its constituent atoms and functional groups. While thiophene and benzene are both aromatic rings, the presence of the sulfur atom in thiophene can alter its reactivity compared to benzene. [] This difference might explain why established benzisothiazole synthesis methods do not directly translate to the thiophene series. [] Future research could explore the specific electronic and steric factors influencing these reactions to develop more tailored synthesis strategies for thienothiazoles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。